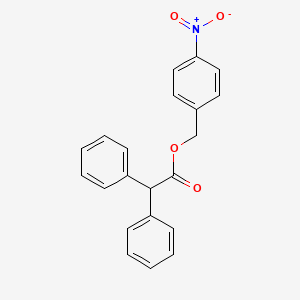

4-nitrobenzyl diphenylacetate

Descripción

The exact mass of the compound 4-nitrobenzyl diphenylacetate is 347.11575802 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-nitrobenzyl diphenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-nitrobenzyl diphenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(4-nitrophenyl)methyl 2,2-diphenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4/c23-21(26-15-16-11-13-19(14-12-16)22(24)25)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPBVMBLDXNNRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Análisis De Reacciones Químicas

Enzymatic Hydrolysis Reactions

4-Nitrophenyl diphenylacetate analogs (e.g., 4-nitrophenyl 2,2-diphenylacetate) undergo hydrolysis catalyzed by enzymes such as lipase, trypsin, and nattokinase . Key findings include:

-

Steric hindrance from diphenyl substituents significantly reduces enzymatic hydrolysis rates. For example:

-

DFT calculations confirmed that steric effects dominate over electronic effects at the carbonyl carbon (Mulliken charges: to ), aligning with reduced nucleophilic attack efficiency .

Non-Linear Taft Relationships

Contrary to classical Taft linear free-energy relationships (LFERs), enzymatic hydrolysis of sterically hindered esters exhibited non-linear trends , suggesting:

-

Complex interactions between substrates and enzyme active sites (e.g., binding pocket geometry, competitive residue interactions).

-

Triphenyl-substituted esters showed near-complete resistance to hydrolysis due to extreme steric bulk .

Comparative Reactivity of Nitrobenzyl Derivatives

While 4-nitrobenzyl diphenylacetate itself is not explicitly studied, analogous nitrobenzyl compounds exhibit reactivity patterns:

-

Radical pathways : 4-Nitrobenzyl halides react with -butoxide via radical anion chain mechanisms , forming dimeric products like 4,4′-dinitrostilbene .

-

Hydrolysis of dichlorides : 4-Nitrobenzylidene dichloride reacts with hydroxide ions to yield dimeric products (e.g., tetrachloro-1,2-bis-(p-nitrophenyl)ethane) through electron-transfer mechanisms .

Esterification Protocols

Related esters (e.g., 4-nitrophenyl diphenylacetate) are synthesized via:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-nitrobenzyl diphenylacetate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution using 4-nitrobenzyl halides (e.g., bromide or chloride) with diphenylacetic acid derivatives. For example, alkylation of diphenylacetate salts with 4-nitrobenzyl bromide in anhydrous DMF at 0–25°C under inert atmosphere (argon) achieves moderate yields (~50–60%) . Excess base (e.g., N,N-diisopropylethylamine) improves deprotonation efficiency, while slow reagent addition minimizes side reactions like hydrolysis . Purification via column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended .

Q. How can researchers characterize 4-nitrobenzyl diphenylacetate using spectroscopic techniques?

- Methodology :

- 1H/13C NMR : Key signals include the aromatic protons of the 4-nitrobenzyl group (δ 7.5–8.3 ppm, doublets) and the diphenylacetate methylene protons (δ 3.6–4.1 ppm, singlet). The ester carbonyl appears at ~169 ppm in 13C NMR .

- IR Spectroscopy : Ester carbonyl stretches at 1735–1758 cm⁻¹ and nitro group vibrations at 1520–1350 cm⁻¹ confirm functional groups .

- Mass Spectrometry : ESI-MS typically shows [M+Na]+ ions for molecular weight verification .

Q. What stability considerations are critical for storing 4-nitrobenzyl diphenylacetate?

- Methodology : The compound is sensitive to hydrolysis under acidic/basic conditions. Store in airtight containers at –20°C with desiccants (e.g., silica gel). Avoid prolonged exposure to light, as nitro groups may degrade photolytically . Regular purity checks via TLC or HPLC are advised for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 4-nitrobenzyl diphenylacetate in nucleophilic substitution reactions?

- Methodology : The 4-nitrobenzyl group acts as an electron-withdrawing moiety, polarizing the ester’s carbonyl and activating the benzylic position for SN2 reactions. Kinetic studies (e.g., NMR monitoring) show that leaving group ability follows Br > Cl, with rate constants differing by ~40-fold under identical conditions . For example, 4-nitrobenzyl bromide reacts with amines via SN2 to form secondary amines, while excess electrophile leads to tertiary amine byproducts .

Q. How can contradictions in kinetic data for 4-nitrobenzyl diphenylacetate derivatives be resolved?

- Methodology : Discrepancies often arise from competing reaction pathways (e.g., elimination vs. substitution). Use variable-temperature NMR or isotopic labeling (e.g., deuterated solvents) to track intermediates . For example, unexpected tertiary amine formation in bromide reactions suggests a two-step mechanism when electrophile is in excess . Control experiments with varying stoichiometry and temperature clarify dominant pathways .

Q. What computational approaches predict the reactivity of 4-nitrobenzyl diphenylacetate in complex reaction systems?

- Methodology : DFT calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for substitution reactions. Solvent effects (e.g., DMF vs. methanol) are incorporated via continuum solvation models . QSAR studies on analogous esters (e.g., piperidolate derivatives) correlate electronic parameters (Hammett σ) with reaction rates to predict substituent effects .

Q. How does structural modification of 4-nitrobenzyl diphenylacetate influence its biological activity?

- Methodology : Replace the nitro group with bioisosteres (e.g., cyano or trifluoromethyl) to alter electron density and metabolic stability. Assay cytotoxicity and enzyme inhibition (e.g., esterases) using HEK-293 or HepG2 cell lines . Comparative pharmacokinetic studies (e.g., microsomal stability) identify optimal substituents for prodrug applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.